(1E)-N-hydroxy-1-phenyl-2-(1H-pyrazol-1-yl)ethanimine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

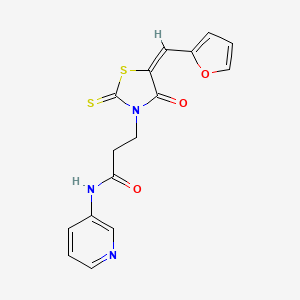

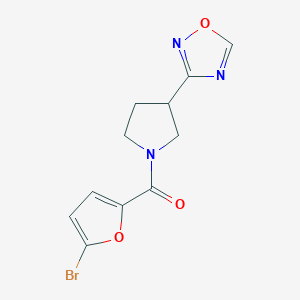

(1E)-N-Hydroxy-1-phenyl-2-(1H-pyrazol-1-yl)ethanimine is a research chemical with the CAS number 99205-91-1 . It has a molecular weight of 201.22 and a molecular formula of C11H11N3O . The canonical SMILES representation is C1=CC=C(C=C1)C(=NO)CN2C=CC=N2 .

Molecular Structure Analysis

The InChI representation of this compound is InChI=1S/C11H11N3O/c15-13-11(9-14-8-4-7-12-14)10-5-2-1-3-6-10/h1-8,15H,9H2/b13-11 . This representation provides a detailed view of the molecule’s structure, including the arrangement of atoms and the types of bonds between them.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (201.22) and molecular formula (C11H11N3O) . Further details about its physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current search results.Applications De Recherche Scientifique

Anti-Fungal Activity

The compound and its complexes with metals like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have shown significant anti-fungal properties. Enhanced activity is observed in these complexes compared to the free ligands, indicating their potential in anti-fungal applications (Bala, Ahmad, & Sharma, 2013).

Synthesis of Heterocyclic Derivatives

This compound is integral in synthesizing various heterocyclic derivatives like pyrazoles, isoxazoles, oxazines, and thiazines. These derivatives are important in studying biological activities against bacteria (Saadi, 2018).

Microwave-Assisted Synthesis

Microwave energy has been utilized to synthesize pyrazole derivatives, including this compound. Such methods offer an efficient alternative for producing biologically active chalcone derivatives, showing antimicrobial activity against various bacteria (Katade et al., 2008).

Potential in Cancer Treatment

Certain analogues of this compound, specifically in the pyrazole SKF-96365 series, have been found to affect endoplasmic reticulum Ca2+ release and store-operated Ca2+ entry, which is crucial for developing potential cancer therapies (Dago et al., 2018).

Antimicrobial Activity

Several derivatives of this compound have been synthesized and shown to exhibit significant antibacterial and antifungal activities. This highlights its importance in developing new antimicrobial agents (Bondock, Khalifa, & Fadda, 2011).

Propriétés

IUPAC Name |

(NE)-N-(1-phenyl-2-pyrazol-1-ylethylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c15-13-11(9-14-8-4-7-12-14)10-5-2-1-3-6-10/h1-8,15H,9H2/b13-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFGIQDGEVEYRN-QBFSEMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)CN2C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\O)/CN2C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea](/img/structure/B2404583.png)

![2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2404585.png)

![N-(3-(dimethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2404586.png)

![1-Oxaspiro[2.3]hexane-2-carboxylic acid, ethyl ester](/img/structure/B2404588.png)

![N-(3-cyclopropyl-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2404589.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2404598.png)

![3-(4-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2404601.png)

![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2404602.png)